

Performance Comparison of Commercially Available CCN3 Antibodies

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Compound of Interest

Compound Name: 9-CCN

Cat. No.: B12371739

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The selection of an appropriate antibody is critical for the success of immunological assays. Below is a summary of several commercially available CCN3 antibodies, detailing their specifications and validated applications. This information has been compiled from supplier datasheets and should be used as a starting point for antibody selection. Independent validation in the context of the researcher's specific experimental setup is highly recommended.

Supplier	Product Name/ID	Type	Host	Immunogen	Validated Applications	Species Reactivity
R&D Systems	AF1640	Polyclonal	Goat	Recombinant human NOV/CCN3 (Thr32-Met357)	ELISA, Western Blot, IHC	Human (with ~7% cross-reactivity with mouse)[1]
Cell Signaling Technology	CCN3 Antibody #8767	Polyclonal	Rabbit	Synthetic peptide corresponding to residues surrounding Arg118 of human CCN3 protein	Western Blot	Human, Mouse, Rat, Monkey[2]
Abcam	Anti-CCN3 antibody (ab137677)	Polyclonal	Rabbit	Recombinant Fragment Protein within Human CCN3 aa 50 to C-terminus	ICC/IF, WB, IHC-P	Human[3]
Thermo Fisher Scientific	WISP2/CCN5 (PA5-29497)	Polyclonal	Rabbit	Recombinant fusion protein containing a sequence corresponding	WB, ICC/IF, IHC	Human, Mouse, Rat[4]

				ing to amino acids 151- 250 of human WISP2		
				Peptide mapping near the C- terminus of WISP-2 of human origin		
Santa Cruz Biotechnol ogy	WISP-2 (H- 65): sc- 514070	Rabbit	Polyclonal	WB, IHC(P), IF	Human, mouse, rat	

Note: "**9-CCN**" is not a standard nomenclature for a specific CCN protein. Based on common typographical errors, this guide focuses on antibodies for well-characterized CCN family members like CCN3. WISP2 (CCN5) is also included as an example from the same family.

Experimental Protocols for Antibody Validation

Rigorous validation of antibodies is essential to ensure specificity and reproducibility of experimental results. Below are generalized protocols for common immunological techniques used for antibody validation.

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample.^[5]

Protocol:

- **Protein Extraction:** Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA or Bradford assay.
- **SDS-PAGE:** Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody (e.g., anti-CCN3) at the recommended dilution overnight at 4°C.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC)

IHC allows for the localization of proteins within tissue sections.[\[5\]](#)

Protocol:

- **Tissue Preparation:** Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) tissue sections.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
- **Blocking:** Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
- **Primary Antibody Incubation:** Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
- **Washing:** Wash the sections with a wash buffer (e.g., PBS with 0.05% Tween 20).

- Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Washing: Repeat the washing step.
- Chromogen Detection: Develop the signal with a chromogen substrate such as DAB.
- Counterstaining: Counterstain the sections with hematoxylin.
- Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

Immunofluorescence (IF)

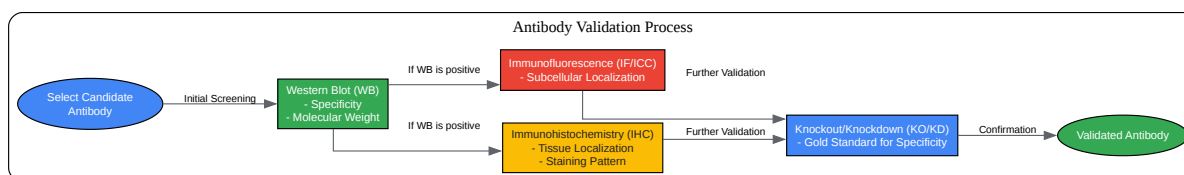
IF is used to visualize the subcellular localization of proteins.[5]

Protocol:

- Cell Seeding: Seed cells on coverslips and allow them to adhere overnight.
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- Blocking: Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
- Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution for 1-2 hours at room temperature.
- Washing: Wash the cells three times with PBS.
- Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Repeat the washing step.
- Nuclear Staining: Stain the nuclei with DAPI.
- Mounting: Mount the coverslips on microscope slides with an anti-fade mounting medium.
- Imaging: Visualize the fluorescence using a confocal or fluorescence microscope.

Visualizing Methodologies and Concepts

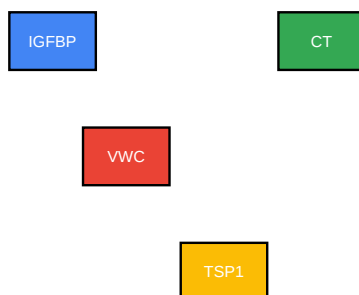
To further clarify the experimental workflows and the molecular context, the following diagrams are provided.



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Caption: A general workflow for antibody validation, starting from antibody selection to confirmation of specificity using various techniques.

Signal Peptide	IGFBP-like domain	von Willebrand factor type C (VWC) domain	Thrombospondin type-1 (TSP1) domain	C-terminal (CT) cysteine knot domain
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Schematic of the four distinct domains of the CCN3 protein.

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Caption: The modular structure of the CCN3 protein, highlighting its four distinct functional domains.

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